molecular formula C13H28N2O6 B605436 Aminooxy-PEG3-NH-Boc CAS No. 2062663-65-2

Aminooxy-PEG3-NH-Boc

Cat. No.: B605436
CAS No.: 2062663-65-2
M. Wt: 308.38
InChI Key: SYWWKJDBLNWPRA-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-NH-Boc is a polyethylene glycol (PEG) derivative containing an aminooxy group and a tert-butoxycarbonyl (Boc) protected amine group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds, and with reductants to form hydroxylamine linkages .

Biochemical Analysis

Biochemical Properties

The aminooxy group in Aminooxy-PEG3-NH-Boc can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This property allows this compound to interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form oxime bonds with aldehydes . This can lead to changes in the activity of biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that aminooxy compounds are very reactive and sensitive; they cannot be stored for long term .

Transport and Distribution

Its hydrophilic PEG spacer may influence its localization and accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG3-NH-Boc is synthesized through a series of chemical reactions involving the introduction of the aminooxy group and the Boc-protected amine group onto a PEG backbone. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes.

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG3-NH-Boc undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminooxy-PEG3-NH-Boc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aminooxy-PEG3-NH-Boc involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminooxy-PEG3-NH-Boc is unique due to its combination of an aminooxy group and a Boc-protected amine group, which provides versatility in bioconjugation and other chemical reactions. Its hydrophilic PEG spacer enhances solubility, making it suitable for various applications in aqueous media .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWKJDBLNWPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142008
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062663-65-2
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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